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Compound of Interest

Compound Name: Quinomycin

Cat. No.: B1172624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinomycin A, also known as Echinomycin, is a potent depsipeptide antibiotic belonging to

the quinoxaline family.[1] Isolated from various Streptomyces species, it exhibits a broad

spectrum of biological activities, including antimicrobial, antiviral, and notable antitumor

properties.[1] Its unique mode of action, primarily involving the bifunctional intercalation into

DNA, has made it a subject of intense research, particularly in the field of oncology. This

technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, and pharmacological characteristics of Quinomycin A, along with detailed

experimental protocols for its analysis.

Chemical Structure and Physicochemical Properties
Quinomycin A is a cyclic octadepsipeptide characterized by two quinoxaline-2-carbonyl

chromophores attached to a peptide lactone ring. The cyclic core also features a thioacetal

bridge, a distinguishing feature of this class of antibiotics.

Table 1: Chemical and Physicochemical Properties of Quinomycin A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1172624?utm_src=pdf-interest
https://www.benchchem.com/product/b1172624?utm_src=pdf-body
https://www.bioaustralis.com/product/quinomycin-a/
https://www.bioaustralis.com/product/quinomycin-a/
https://www.benchchem.com/product/b1172624?utm_src=pdf-body
https://www.benchchem.com/product/b1172624?utm_src=pdf-body
https://www.benchchem.com/product/b1172624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name

N-

[(1R,4S,8R,11S,14R,17S,21R,

24S)-3,11,13,16,24,26-

hexamethyl-27-methylsulfanyl-

2,5,9,12,15,18,22,25-octaoxo-

4,17-di(propan-2-yl)-8-

(quinoxaline-2-

carbonylamino)-6,19-dioxa-28-

thia-3,10,13,16,23,26-

hexazabicyclo[12.12.3]nonaco

san-21-yl]quinoxaline-2-

carboxamide

[2]

Synonyms
Echinomycin, NSC-13502,

NSC-526417, SK 302B
[3]

CAS Number 512-64-1 [4]

Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂ [4]

Molecular Weight 1101.26 g/mol [4]

Appearance White to off-white solid [4]

Melting Point 217-218 °C [4]

Solubility

Soluble in DMSO (up to 5

mg/mL), DMF. Limited

solubility in ethanol and

methanol. Poorly soluble in

water.

[1][4]

pKa (Predicted) 9.38 ± 0.70 [4]

SMILES String C[C@H]1C(=O)N(C)

[C@H]2CS--INVALID-LINK--

N(C)C(=O)--INVALID-LINK--

OC(=O)--INVALID-LINK--

C(=O)N(C)--INVALID-LINK--

C(=O)N--INVALID-LINK--

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14502500/
https://jjournals.ju.edu.jo/index.php/jjps/article/download/918/501
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663560/
https://www.bioaustralis.com/product/quinomycin-a/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663560/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C(=O)O[C@@H]1NC(=O)c1nc

c2ccccc2n1

Biological and Pharmacological Properties
Quinomycin A's biological activity is intrinsically linked to its ability to interact with DNA. This

interaction underlies its potent antimicrobial and anticancer effects.

Mechanism of Action
DNA Intercalation: Quinomycin A is a bifunctional intercalator, meaning it inserts its two

quinoxaline chromophores into the DNA double helix at two separate locations simultaneously.

[1] This bis-intercalation is sequence-selective, showing a preference for GC-rich regions,

particularly at 5'-CpG-3' steps. This binding distorts the DNA structure, interfering with essential

cellular processes like DNA replication and transcription, ultimately leading to cell death.

Enzyme Inhibition: A primary consequence of its DNA binding is the inhibition of enzymes that

utilize DNA as a template. Notably, Quinomycin A is a potent inhibitor of DNA topoisomerases,

enzymes crucial for managing DNA topology during replication and transcription.

Signaling Pathway Modulation: Beyond direct DNA interaction, Quinomycin A has been shown

to modulate key cellular signaling pathways implicated in cancer progression:

Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Quinomycin A is a potent inhibitor of HIF-1, a

transcription factor that plays a central role in tumor adaptation to hypoxic environments,

promoting angiogenesis and metastasis.[1] It inhibits the binding of HIF-1 to its DNA

response elements.

Notch Signaling Pathway: This pathway is critical for cell fate determination and is often

dysregulated in cancer. Quinomycin A has been demonstrated to downregulate the

expression of Notch receptors and their ligands, thereby inhibiting this pro-oncogenic

signaling cascade.

Anticancer Activity
Quinomycin A exhibits significant cytotoxicity against a wide range of cancer cell lines. Its

ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for
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therapy resistance and relapse, makes it a particularly promising therapeutic candidate.

Table 2: In Vitro Anticancer Activity of Quinomycin A

Cell Line/Target Activity Type Value Reference(s)

Cancer Stem Cells

(CSCs)
IC₅₀ 29.4 pM

U251-HRE (hypoxic

induction of luciferase)
EC₅₀ 1.2 nM

Jurkat (Human T-cell

leukemia)
IC₅₀ 0.414 µM [4]

Antimicrobial Activity
Quinomycin A was initially identified for its potent antibacterial properties, primarily against

Gram-positive bacteria. Its broad-spectrum antimicrobial activity also extends to fungi and

some viruses.

Table 3: In Vitro Antibacterial Activity of Quinomycin A

Bacterial Strain Activity Type Value (µg/mL) Reference(s)

Staphylococcus

epidermidis
MIC 16 - 64 [4]

Staphylococcus

aureus
MIC 16 - 64 [4]

Enterococcus faecium MIC 16 - 64 [4]

Enterococcus faecalis MIC 16 - 64 [4]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of Quinomycin A.
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Structural Elucidation
Objective: To determine the chemical structure and conformation of Quinomycin A in

solution.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe.

Sample Preparation:

Dissolve 5-10 mg of Quinomycin A in 0.5 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃).

Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

Number of Scans: 16-64.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-180 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more.
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2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations (2-3 bonds), crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-

proton proximities, providing conformational information.

Data Processing and Analysis: Process the spectra using appropriate software (e.g.,

TopSpin, Mnova). Assign all proton and carbon signals by analyzing the 1D and 2D spectra.

Objective: To determine the accurate molecular weight and fragmentation pattern of

Quinomycin A.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a 1 mg/mL stock solution of Quinomycin A in a suitable solvent (e.g., methanol,

acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water

with 0.1% formic acid.

ESI-MS Analysis:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.
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Desolvation Gas Flow: 600-800 L/hr.

Mass Range: m/z 100-1500.

Tandem MS (MS/MS) Analysis:

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

Apply collision-induced dissociation (CID) with varying collision energies to induce

fragmentation.

Acquire the product ion spectrum.

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental

composition. Analyze the fragmentation pattern to deduce the sequence of amino acids and

other structural features.

Objective: To determine the three-dimensional structure of Quinomycin A when bound to a

DNA duplex at atomic resolution.

Methodology:

DNA Oligonucleotide Synthesis and Purification: Synthesize and purify a self-

complementary DNA oligonucleotide containing a preferred Quinomycin A binding site

(e.g., 5'-GCGTACGC-3').

Complex Formation: Dissolve the DNA oligonucleotide and Quinomycin A in a suitable

buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 10 mM MgCl₂). The typical

molar ratio of drug to DNA duplex is 2:1.

Crystallization: Use the hanging drop vapor diffusion method. Mix the complex solution

with a precipitant solution (e.g., 20-30% 2-methyl-2,4-pentanediol (MPD), 40 mM sodium

cacodylate, pH 7.0, 12 mM spermine tetrachloride) and equilibrate against a reservoir of

the precipitant solution.

Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron

source.
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Structure Solution and Refinement: Process the diffraction data and solve the structure

using molecular replacement with a standard B-DNA model. Build the Quinomycin A

molecule into the electron density map and refine the structure.

Data Analysis: Analyze the final refined structure to visualize the detailed interactions

between Quinomycin A and the DNA, including the intercalation geometry, hydrogen bonds,

and van der Waals contacts.

Mechanism of Action Studies
Objective: To identify the specific DNA sequences where Quinomycin A binds.

Principle: A DNA-binding compound protects the DNA from cleavage by a nuclease (e.g.,

DNase I) or a chemical agent at its binding site. This protection leaves a "footprint" on a

sequencing gel.

Protocol:

DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region) and

label one end with ³²P.

Binding Reaction: Incubate the radiolabeled DNA probe with increasing concentrations of

Quinomycin A in a suitable binding buffer.

DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially

digest the DNA.

Reaction Termination and DNA Purification: Stop the reaction and purify the DNA

fragments.

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing

polyacrylamide sequencing gel.

Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments.

Data Analysis: The binding sites of Quinomycin A will appear as gaps (footprints) in the

ladder of DNA fragments compared to the control lane without the drug.
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Objective: To demonstrate the binding of Quinomycin A to a specific DNA sequence.

Principle: The electrophoretic mobility of a DNA fragment is reduced upon binding to another

molecule.

Protocol:

Probe Labeling: Label a short, double-stranded DNA oligonucleotide containing the

putative binding site with a non-radioactive label (e.g., biotin, digoxigenin) or a radioactive

label (³²P).

Binding Reaction: Incubate the labeled probe with increasing concentrations of

Quinomycin A in a binding buffer.

Gel Electrophoresis: Separate the binding reactions on a native (non-denaturing)

polyacrylamide gel.

Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a

chemiluminescent or radioactive detection method.

Data Analysis: A slower-migrating band corresponding to the DNA-Quinomycin A complex

will appear and increase in intensity with increasing concentrations of the drug.

Objective: To assess the inhibitory effect of Quinomycin A on topoisomerase activity.

Principle: Topoisomerases can relax supercoiled plasmid DNA. An inhibitor will prevent this

relaxation.

Protocol:

Reaction Setup: In a reaction buffer, mix supercoiled plasmid DNA (e.g., pBR322) with

human topoisomerase I or II.

Inhibitor Addition: Add increasing concentrations of Quinomycin A to the reaction

mixtures.

Incubation: Incubate the reactions at 37°C for 30 minutes.
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Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and

proteinase K.

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled,

relaxed, and nicked) on an agarose gel.

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

Data Analysis: In the presence of an effective inhibitor, the amount of relaxed DNA will

decrease, and the supercoiled form will persist.

Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways

affected by Quinomycin A and a general experimental workflow for its study.
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Caption: The inhibitory effect of Quinomycin A on the HIF-1 signaling pathway.
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Caption: Quinomycin A's inhibitory action on the Notch signaling pathway.
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Caption: A logical workflow for the comprehensive study of Quinomycin A.

Conclusion
Quinomycin A remains a molecule of significant interest due to its potent and multifaceted

biological activities. Its well-defined mechanism of action as a DNA bis-intercalator and its

ability to modulate critical cancer-related signaling pathways underscore its potential as a lead

compound in drug discovery and development. The detailed chemical and pharmacological

data, along with the experimental protocols provided in this guide, serve as a valuable resource

for researchers aiming to further explore and exploit the therapeutic promise of Quinomycin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bioaustralis.com [bioaustralis.com]

2. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone
subtypes effective against melanoma and leukemia cell classes - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

4. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived
Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Quinomycin A: A Technical Guide to its Chemical
Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1172624#chemical-structure-and-properties-of-
quinomycin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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